BenchChemオンラインストアへようこそ!

Human Alpha-Defensin-6

Antimicrobial peptide Bactericidal activity Innate immunity

Human Alpha-Defensin-6 (HD6, DEFA6) is the only α-defensin that physically entraps bacteria via self-assembled nanonets rather than direct membrane lysis—a mechanism absent in HD5 and HNPs. For mucosal innate immunity experiments requiring non-bactericidal pathogen containment, HD6 is irreplaceable. It also neutralizes C. difficile toxins TcdA/TcdB, serves as a Paneth cell-specific IBD biomarker (opposing expression in Crohn’s vs. UC), and antagonizes EGFR signaling in CRC models. Ensure your research targets the correct mechanism: choose HD6 for physical entrapment, toxin binding, and cell-specific expression profiling.

Molecular Formula
Molecular Weight
Cat. No. B1576414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHuman Alpha-Defensin-6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.25 mg / 0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Human Alpha-Defensin-6 (HD6) Procurement Guide: A 32-Residue Paneth Cell Peptide with Unique Non-Bactericidal Nanonet Function


Human Alpha-Defensin-6 (HD6, DEFA6) is a 32-residue, cysteine-rich cationic antimicrobial peptide (AMP) with a molecular weight of 3,708.2 g/mol and the sequence AFTCHCRRSCYSTEYSYGTCTVMGINHRFCCL . It belongs to the α-defensin family and contains six conserved cysteine residues that form three intramolecular disulfide bonds (Cys4–Cys31, Cys6–Cys20, Cys10–Cys30), a structural feature essential for its proteolytic stability and β-sheet conformation . Unlike other human α-defensins that are predominantly expressed in neutrophils, HD6 is primarily produced by Paneth cells of the small intestinal crypts, positioning it as a specialized mucosal innate immune effector [1].

Why Generic α-Defensin Substitution Cannot Replace Human Alpha-Defensin-6


Substituting HD6 with other human α-defensins (e.g., HNP1-4 or HD5) is scientifically unsound because HD6 is functionally and mechanistically divergent. A direct comparative study of all six human α-defensins demonstrated that while HNP1-4 and HD5 exhibit dose-dependent, membrane-disruptive bactericidal activity against both Gram-positive and Gram-negative bacteria, HD6 showed negligible bactericidal activity under identical assay conditions [1]. Instead, HD6 operates via a structurally encoded self-assembly mechanism that forms extracellular fibrillar nanonets to physically entrap bacteria, a function absent in its closest homolog, HD5, and all other α-defensins [2]. Therefore, selecting HD5 or HNP family members for experiments designed to interrogate non-lytic, physical-entrapment mucosal defense will yield functionally irrelevant results. The procurement decision must align the specific research objective (bactericidal killing vs. physical containment) with the correct peptide's mechanism.

Quantitative Comparative Evidence for Human Alpha-Defensin-6 Differentiation


HD6 Lacks Appreciable Direct Bactericidal Activity Unlike All Other Human α-Defensins

In a standardized turbidimetric microplate assay comparing all six mature human α-defensins (HNP1-4, HD5, HD6) under identical conditions, HD6 demonstrated no measurable bactericidal activity against any tested bacterial strain, whereas the other five α-defensins exhibited clear, concentration-dependent killing [1]. Specifically, while HD5 showed potent activity comparable to HNP2 against S. aureus and HNP4 against E. coli and E. aerogenes, HD6 showed negligible activity even against B. cereus, a strain highly susceptible to all other α-defensins tested [1].

Antimicrobial peptide Bactericidal activity Innate immunity

HD5 Bactericidal vs. HD6 Nanonet-Entrapment Mechanism: Functional In Vivo Protection Contrast

In contrast to the direct membrane-disruptive bactericidal mechanism of HD5 and HNPs, HD6 undergoes stochastic binding to bacterial surface proteins followed by ordered self-assembly into fibrils and nanonets that physically entangle and immobilize bacteria [1]. This nanonet formation requires histidine-27, as demonstrated by site-directed mutagenesis and X-ray crystallography, and occurs both in vitro and in vivo [1]. In a transgenic mouse model expressing HD6 under its endogenous Paneth cell promoter, HD6-expressing mice showed significantly reduced Salmonella Typhimurium invasion across the intestinal epithelium compared to wild-type controls, despite HD6 having no direct effect on bacterial viability [1].

Nanostructure self-assembly Mucosal immunity Bacterial entrapment

Differential Expression in Crohn's Disease: HD5 and HD6 mRNA Both Reduced vs. UC Upregulation

In ileal Crohn's disease patients, DEFA5 (HD5) and DEFA6 (HD6) mRNA expression levels were reduced by 1.9-fold and 2.2-fold, respectively, in histologically confirmed inflamed ileal mucosa compared to controls after adjustment for confounders (DEFA5, p<0.001; DEFA6, p=0.001) [1]. This reduction correlates with decreased transcription factor Tcf-4, a known regulator of Paneth cell differentiation [2]. In contrast, terminal ileal biopsies from inflamed ulcerative colitis patients show marked upregulation of both DEFA5 and DEFA6 relative to normal controls [2], demonstrating disease-specific directional divergence of HD6 expression that distinguishes Crohn's from UC pathophysiology.

Inflammatory bowel disease Biomarker Crohn's disease Ulcerative colitis

HD6 Directly Neutralizes Clostridioides difficile Toxins TcdA and TcdB via Physical Binding

Human α-Defensin-6 directly binds and neutralizes Clostridioides difficile toxins TcdA and TcdB, major virulence factors in C. difficile infection (CDI), as demonstrated by co-immunoprecipitation and toxin neutralization assays in cell culture models [1]. This toxin-binding and neutralizing activity represents a host defense function distinct from both the bactericidal activity of HD5/HNPs and the nanonet-entrapment function of HD6 itself. While HD5 also exhibits antimicrobial activity, its ability to neutralize C. difficile toxins has not been equivalently characterized in comparative studies, making HD6 the defensin of choice for investigating toxin-centric host defense mechanisms against CDI [1].

Toxin neutralization Clostridioides difficile Host defense

HD6 Competes with EGF for EGFR Binding to Suppress Colorectal Cancer Proliferation and Metastasis

HD6 directly interacts with epidermal growth factor receptor (EGFR) and competes with EGF for receptor binding, as demonstrated by co-immunoprecipitation assays [1]. In CRC cell lines, HD6 overexpression caused significant reduction in cell proliferation, migration, and invasion in vitro, and suppressed tumor growth in vivo [1]. This EGFR-antagonistic activity is distinct from the antimicrobial functions of HD6 and has not been reported for HD5 or HNP family α-defensins, which are primarily studied for their antimicrobial or immunomodulatory roles. CRC patient specimens with higher HD6 expression correlated with better clinical outcomes [1].

Colorectal cancer EGFR signaling Tumor suppressor

High-Impact Research and Industrial Application Scenarios for Human Alpha-Defensin-6


Elucidating Non-Bactericidal Mucosal Barrier Mechanisms via HD6 Nanonet Formation

Investigators studying mucosal innate immunity require HD6 to examine physical entrapment-based host defense, as demonstrated by Chu et al. (Science, 2012) where HD6 self-assembled into nanonets that entrapped Salmonella Typhimurium and prevented epithelial invasion in transgenic mouse models [1]. HD5 or HNP family peptides are unsuitable for this application because their membrane-disruptive bactericidal activity would confound the readout of physical containment vs. killing [1]. This scenario is directly supported by the quantitative evidence that HD6 lacks bactericidal activity against all tested strains (Ericksen et al., 2005) and instead protects via nanonet entrapment in vivo.

IBD Biomarker Research Requiring Paneth Cell-Specific, Disease-Subtype Discriminant Readouts

For IBD studies, HD6 serves as a Paneth cell-specific biomarker that exhibits opposite directional expression changes in Crohn's disease (2.2-fold reduction, p=0.001) vs. ulcerative colitis (marked upregulation) [1][2]. Both HD5 and HD6 are required together as they are co-expressed in Paneth cells and co-regulated in these disease states. Neutrophil-derived α-defensins (HNP1-4) cannot substitute because they originate from a different cell lineage and show different expression patterns (elevated in both UC and Crohn's, correlating with disease severity) [2]. This scenario is directly supported by quantitative mRNA expression data from human ileal biopsies.

Clostridioides difficile Infection Research: Combined Bacterial Entrapment and Toxin Neutralization

HD6 is the only human α-defensin demonstrated to both entrap bacteria via nanonets and directly bind/neutralize C. difficile toxins TcdA and TcdB [1][2]. For CDI-focused research, HD6 provides a dual-mechanism tool that captures both pathogen containment and virulence factor neutralization in a single peptide. HD5, while bactericidal, has not been shown to neutralize C. difficile toxins, making HD6 the appropriate choice for studies investigating host defense strategies that target both the pathogen and its toxins simultaneously [1].

EGFR-Targeted Colorectal Cancer Research Leveraging HD6 as a Novel Peptide Antagonist

Oncology researchers investigating EGFR signaling antagonism can utilize HD6 as a peptide tool that directly binds EGFR and competes with EGF, leading to suppressed proliferation, migration, and invasion of CRC cells in vitro and reduced tumor growth in vivo [1]. This non-antimicrobial function is unique to HD6 among human α-defensins; neither HD5 nor HNP family peptides have documented EGFR-binding or CRC-suppressive activity, making HD6 procurement essential for laboratories exploring α-defensins as EGFR pathway modulators [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Human Alpha-Defensin-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.